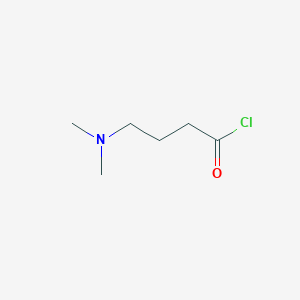

4-(Dimethylamino)butanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)butanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGHHVXWOZHPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)butanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Dimethylamino)butanoyl chloride and its more stable hydrochloride salt. Due to the reactive nature of acyl chlorides, detailed experimental data for the free base form of 4-(Dimethylamino)butanoyl chloride is limited. It is often synthesized and used in situ or handled as its more stable hydrochloride salt. This document distinguishes between the two forms and provides available data for both, along with relevant experimental protocols.

Physical and Chemical Properties

The quantitative data for 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt are summarized in the table below. It is important to note the distinction between the free base and its hydrochloride salt, as their physical properties differ significantly.

| Property | 4-(Dimethylamino)butanoyl chloride | 4-(Dimethylamino)butanoyl chloride hydrochloride |

| CAS Number | 127527-22-4[1][2] | 98827-32-8[3][4] |

| Molecular Formula | C₆H₁₂ClNO[1][3] | C₆H₁₃Cl₂NO[4] |

| Molecular Weight | 149.62 g/mol [1][3] | 186.08 g/mol [4] |

| Appearance | Data not available (likely a liquid) | Solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Reacts with water[5][6][7]; soluble in organic solvents.[6][7] | Data not available |

| Stability | Reactive, moisture-sensitive.[5][8] | More stable than the free base.[3] |

Experimental Protocols

Synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride

The synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride is typically achieved through the chlorination of 4-(Dimethylamino)butanoic acid.[3] A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).

Materials:

-

4-(Dimethylamino)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a stirred solution of 4-(Dimethylamino)butanoic acid in anhydrous dichloromethane under an inert atmosphere, slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) at a controlled temperature, often at 0 °C to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(Dimethylamino)butanoyl chloride hydrochloride.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride.

Caption: Synthetic workflow for 4-(Dimethylamino)butanoyl chloride hydrochloride.

Reactivity and Stability

4-(Dimethylamino)butanoyl chloride is an acyl chloride. The presence of the highly electrophilic carbonyl carbon attached to a good leaving group (chloride) makes it susceptible to nucleophilic attack.

-

Hydrolysis: It will react readily, and often violently, with water and other protic solvents to form 4-(dimethylamino)butanoic acid and hydrochloric acid.[5][6] This high reactivity is a primary reason for the limited availability of its physical property data and why it is often prepared and used immediately or stored as the more stable hydrochloride salt.

-

Reaction with Nucleophiles: It is a versatile reagent in organic synthesis, reacting with a wide range of nucleophiles such as alcohols to form esters, amines to form amides, and carbanions.[3]

The hydrochloride salt form provides greater stability by protonating the dimethylamino group, which reduces its nucleophilicity and potential for side reactions.

General Safety and Handling Precautions

Given the reactive nature of acyl chlorides, stringent safety measures are necessary when handling 4-(Dimethylamino)butanoyl chloride.

-

Moisture Sensitivity: All operations should be conducted under anhydrous conditions using dry glassware and solvents, and preferably under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Inhalation of its vapors can lead to respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[8]

-

Quenching: Care must be taken when quenching reactions containing acyl chlorides. Slow addition to a stirred, cooled quenching solution (e.g., a basic solution like sodium bicarbonate) is recommended to manage the exothermic reaction.

Conclusion

4-(Dimethylamino)butanoyl chloride is a reactive chemical intermediate with limited available data on its specific physical properties, primarily due to its instability in the presence of moisture. For practical applications in research and development, it is commonly handled as its more stable hydrochloride salt. A thorough understanding of its reactivity and the necessary safety precautions is paramount for its successful use in synthesis.

References

- 1. 127527-22-4|4-(Dimethylamino)butanoyl chloride|BLD Pharm [bldpharm.com]

- 2. 127527-22-4|4-(Dimethylamino)butanoyl chloride| Ambeed [ambeed.com]

- 3. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | Benchchem [benchchem.com]

- 4. 98827-32-8|4-(Dimethylamino)butanoyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Butyryl chloride - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

4-(Dimethylamino)butanoyl chloride molecular weight and structure

An In-depth Technical Guide to 4-(Dimethylamino)butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-(dimethylamino)butanoyl chloride, a versatile reagent in organic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

4-(Dimethylamino)butanoyl chloride is a bifunctional molecule containing a reactive acyl chloride and a tertiary amine. It is most commonly handled as its hydrochloride salt to improve stability and ease of handling, as the free base is susceptible to polymerization and other side reactions. The hydrochloride salt is a more stable, crystalline solid.

Chemical Structure:

Below is a simplified representation of the chemical structure of 4-(Dimethylamino)butanoyl chloride hydrochloride.

Caption: Chemical structure of 4-(Dimethylamino)butanoyl chloride hydrochloride.

Table 1: Physicochemical Properties of 4-(Dimethylamino)butanoyl Chloride and its Hydrochloride Salt

| Property | 4-(Dimethylamino)butanoyl Chloride (Free Base) | 4-(Dimethylamino)butanoyl Chloride Hydrochloride |

| CAS Number | 127527-22-4[1][2] | 98827-32-8[3][4] |

| Molecular Formula | C₆H₁₂ClNO[1][3] | C₆H₁₃Cl₂NO[4] |

| Molecular Weight | 149.62 g/mol [1][3] | 186.08 g/mol [3][4] |

| Appearance | Unstable liquid/solid | Crystalline solid |

| Solubility | Soluble in organic solvents, reacts with water | Soluble in polar organic solvents |

Synthesis of 4-(Dimethylamino)butanoyl Chloride Hydrochloride

The synthesis of 4-(dimethylamino)butanoyl chloride hydrochloride is typically achieved from its corresponding carboxylic acid, 4-(dimethylamino)butanoic acid hydrochloride. The latter can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis of 4-(Dimethylamino)butanoic Acid Hydrochloride

A common starting material for the synthesis is N-methyl-2-pyrrolidone, which is hydrolyzed under acidic conditions.

-

To a round-bottom flask equipped with a reflux condenser, add N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

-

Heat the mixture to reflux at approximately 165°C for 9 hours. Additional concentrated hydrochloric acid may be required during the reaction to ensure completion.

-

After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure.

-

Dissolve the resulting solid residue in cold acetone and stir until crystallization is complete.

-

Collect the white solid product by filtration, wash with cold acetone, and dry under vacuum. The reported melting point of the product is 124-126°C.

Experimental Protocol: Synthesis of 4-(Dimethylamino)butanoyl Chloride Hydrochloride

The conversion of the carboxylic acid to the acyl chloride is typically performed using thionyl chloride (SOCl₂).

-

Suspend 4-(dimethylamino)butanoic acid hydrochloride in an anhydrous solvent such as dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ produced during the reaction.

-

Slowly add an excess of thionyl chloride (approximately 2 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (around 60°C for DCM) until the evolution of gas ceases and the reaction is complete (typically 2-4 hours).

-

Remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure to yield the crude 4-(dimethylamino)butanoyl chloride hydrochloride.

-

The product can be used directly for many applications or recrystallized from an appropriate solvent system if higher purity is required.

The following diagram illustrates the workflow for the synthesis of 4-(dimethylamino)butanoyl chloride hydrochloride.

Caption: Synthesis workflow for 4-(Dimethylamino)butanoyl chloride hydrochloride.

Applications in Peptide Synthesis

4-(Dimethylamino)butanoyl chloride hydrochloride is a valuable reagent in peptide synthesis, where it can be used as a coupling agent to form amide bonds. The acyl chloride is highly reactive towards the N-terminal amine of an amino acid or peptide.

Experimental Protocol: Peptide Coupling

The following is a representative protocol for the use of 4-(dimethylamino)butanoyl chloride hydrochloride in a solution-phase peptide coupling reaction.

-

Dissolve the N-terminally deprotected amino acid or peptide in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt of the amine and the HCl that will be generated during the reaction.

-

In a separate flask, dissolve 4-(dimethylamino)butanoyl chloride hydrochloride in anhydrous DCM.

-

Slowly add the solution of the acyl chloride to the amino acid solution at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatography procedures.

The diagram below illustrates the role of 4-(dimethylamino)butanoyl chloride in peptide bond formation.

References

- 1. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]

- 2. (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | C6H11Cl2NO | CID 21917321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | Benchchem [benchchem.com]

- 4. (2E)-4-(Dimethylamino)-2-butenoyl chloride | C6H10ClNO | CID 10012053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility and reactivity of key reagents is paramount for successful synthesis and process development. This in-depth guide provides a technical overview of the solubility characteristics of 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt in common organic solvents, offering insights into its handling and application.

4-(Dimethylamino)butanoyl chloride is a reactive acyl chloride derivative valuable in organic synthesis, particularly for introducing the 4-(dimethylamino)butanoyl moiety into molecules. Its utility is often dictated by its solubility and stability in various reaction media. Frequently, it is used in its hydrochloride salt form to enhance stability.[1] The choice of solvent is therefore a critical parameter that influences reaction outcomes, yields, and purity.

Quantitative Solubility Data

The following table summarizes the qualitative solubility and known reactivity of 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt in several common organic solvents, based on information from synthetic protocols and patents.

| Solvent | Chemical Formula | 4-(Dimethylamino)butanoyl Chloride (Free Base) | 4-(Dimethylamino)butanoyl Chloride Hydrochloride | Reactivity Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble (Anhydrous THF is a common reaction solvent)[2] | Likely soluble, but may depend on specific conditions. | Reacts with water; anhydrous conditions are crucial.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (Used as a reaction solvent)[2] | Likely soluble. | Inert under anhydrous conditions. A common choice for reactions with nucleophiles.[2] |

| Acetonitrile | CH₃CN | Soluble (Used as a reaction solvent)[2][3] | Soluble (Used as a reaction solvent)[3] | A polar aprotic solvent suitable for a range of reactions.[2] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Likely soluble. | Insoluble (Precipitates out of solution, which can be used for isolation)[4] | Can be used for recrystallization of the corresponding carboxylic acid salt.[2] |

| Isopropyl Acetate (iPAc) | C₅H₁₀O₂ | Likely soluble. | Insoluble (Used to precipitate the hydrochloride salt for stabilization and isolation)[4] | Similar to ethyl acetate, used for precipitation.[4] |

| Water | H₂O | Reacts violently (Hydrolyzes to form 4-(dimethylamino)butanoic acid)[2][5] | Reacts (Hydrolyzes)[2] | Not a suitable solvent for the acyl chloride form.[5] |

Experimental Protocol for Solubility Determination

Given the reactive nature of acyl chlorides, determining their solubility requires careful experimental design to prevent hydrolysis or reaction with the solvent. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing the solubility of 4-(Dimethylamino)butanoyl chloride in an organic solvent.

Objective: To determine the approximate solubility of 4-(Dimethylamino)butanoyl chloride in a given anhydrous organic solvent at a specific temperature.

Materials:

-

4-(Dimethylamino)butanoyl chloride (or its hydrochloride salt)

-

Anhydrous organic solvent of interest (e.g., THF, DCM)

-

Dry glassware (vials, graduated cylinders, pipettes)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvents must be anhydrous.

-

Initial Qualitative Assessment:

-

In a dry vial under an inert atmosphere, add a small, known amount of the solvent (e.g., 1 mL).

-

To this, add a small, pre-weighed amount of 4-(Dimethylamino)butanoyl chloride (e.g., 10 mg).

-

Stir the mixture at a constant temperature (e.g., room temperature).

-

Observe if the solid dissolves completely. If it does, the compound is soluble at that concentration.

-

-

Semi-Quantitative Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of 4-(Dimethylamino)butanoyl chloride to a known volume of the anhydrous solvent in a sealed flask under an inert atmosphere.

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred. This can be done using a syringe with a filter.

-

The concentration of the dissolved compound in the supernatant can then be determined. Due to the reactive nature of the acyl chloride, direct analysis is challenging. An indirect method is often preferred:

-

Quench the supernatant in a known excess of a nucleophile (e.g., a primary amine or an alcohol).

-

Analyze the resulting amide or ester product using a suitable analytical technique like HPLC or GC against a calibration curve to determine its concentration.

-

From the concentration of the product, the initial concentration of the dissolved acyl chloride can be calculated.

-

-

-

Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature. Note any observations of reactivity or degradation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the suitability of a solvent for a reaction involving 4-(Dimethylamino)butanoyl chloride.

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent.

References

- 1. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]

- 2. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | Benchchem [benchchem.com]

- 3. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 4. WO2010048477A2 - Improved process for preparation of coupled products from 4-amino-3-cyanoquinolines using stabilized intermediates - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. who.int [who.int]

Safety and Handling of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt. The following sections detail the hazardous properties, personal protective equipment, handling and storage procedures, spill management, and chemical incompatibilities associated with this compound.

Hazard Identification and Classification

4-(Dimethylamino)butanoyl chloride is a corrosive and moisture-sensitive compound. The primary hazards are associated with its reactivity, particularly with water and nucleophiles, which can lead to the release of corrosive hydrogen chloride gas. It can cause severe skin burns and eye damage.

GHS Classification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-(Dimethylamino)butanoyl chloride hydrochloride.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Hazard Pictograms

| Pictogram | Description |

|

| Corrosion |

Signal Word

Danger

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 4-(Dimethylamino)butanoyl chloride is essential for its safe handling.

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| CAS Number | 127527-22-4 (free base), 98827-32-8 (hydrochloride) |

| Appearance | Not explicitly stated in search results, but likely a liquid or low-melting solid. |

| Reactivity | Reacts with water, alcohols, and amines.[1] Moisture sensitive. |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling 4-(Dimethylamino)butanoyl chloride. The following PPE is required:

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).[3]

-

Lab Coat: A flame-retardant lab coat is essential.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: Work in a well-ventilated fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling Procedures

-

Always handle 4-(Dimethylamino)butanoyl chloride in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or dust.

-

Use spark-proof tools and explosion-proof equipment.[4]

-

Ground all containers and transfer equipment to prevent static discharge.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage Procedures

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]

-

Store away from incompatible materials such as water, strong bases, alcohols, and amines.[1]

-

The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Keep away from heat, sparks, and open flames.[1]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill Management

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards other personnel.

-

Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Neutralize (for acid chloride spills): Cautiously and slowly add a neutralizing agent like sodium bicarbonate or soda ash to the spill.

-

Collect: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Below is a workflow for handling a chemical spill of 4-(Dimethylamino)butanoyl chloride.

Chemical Incompatibility

4-(Dimethylamino)butanoyl chloride is incompatible with a variety of substances. Contact with these materials can lead to vigorous or violent reactions.

Disposal Considerations

All waste materials containing 4-(Dimethylamino)butanoyl chloride must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult the most up-to-date Safety Data Sheet (SDS) for 4-(Dimethylamino)butanoyl chloride before use.

References

An In-depth Technical Guide to 4-(Dimethylamino)butanoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Dimethylamino)butanoyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its significant role in the development of targeted therapeutics.

Introduction and Historical Context

While the precise initial discovery of 4-(Dimethylamino)butanoyl chloride is not prominently documented in seminal publications, its emergence as a critical reagent is intrinsically linked to the advancements in peptide synthesis and the development of targeted cancer therapies. Often utilized in its more stable hydrochloride salt form, this compound has become an invaluable tool for introducing a dimethylaminobutanoyl moiety into complex molecules. Its utility is highlighted in numerous patents for pharmaceutical intermediates, underscoring its importance in industrial-scale synthesis of active pharmaceutical ingredients (APIs). The history of this compound is therefore best understood through the lens of its applications, particularly in the synthesis of kinase inhibitors and other targeted agents where the dimethylamino group plays a crucial role in modulating solubility, basicity, and target engagement.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value (4-(Dimethylamino)butanoyl chloride) | Value (4-(Dimethylamino)butanoyl chloride hydrochloride) | Source |

| Molecular Formula | C6H12ClNO | C6H13Cl2NO | |

| Molecular Weight | 149.62 g/mol | 186.08 g/mol | |

| CAS Number | 127527-22-4 | 98827-32-8 | |

| Appearance | Not specified (likely a liquid) | Solid | General Knowledge |

| ¹H NMR (ppm) | ~2.2 (s, 6H, -N(CH₃)₂) | ~2.2 (s, 6H, -N(CH₃)₂) | |

| ¹³C NMR (ppm) | ~40-45 (-N(CH₃)₂), ~170-175 (C=O) | ~40-45 (-N(CH₃)₂), ~170-175 (C=O) | |

| IR (cm⁻¹) | ~1800 (C=O stretch) | ~1800 (C=O stretch) |

Synthesis and Experimental Protocols

The synthesis of 4-(Dimethylamino)butanoyl chloride is typically achieved through the chlorination of 4-(Dimethylamino)butanoic acid. The acid precursor can be synthesized via multiple routes, with one common method involving the nucleophilic substitution of a halo-butanoyl derivative with dimethylamine.

Synthesis of 4-(Dimethylamino)butanoic Acid Hydrochloride

A foundational method for preparing the precursor acid involves the reaction of a 4-halobutanoyl chloride with dimethylamine, followed by hydrolysis and salt formation.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a solution of dimethylamine in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The solution is cooled to a low temperature, typically between -20°C and 0°C, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of 4-Bromobutanoyl Chloride: 4-Bromobutanoyl chloride is added dropwise to the cooled dimethylamine solution while maintaining the low temperature to control the exothermic reaction. The molar ratio of dimethylamine to 4-bromobutanoyl chloride is typically in slight excess for the amine (e.g., 1.2:1).

-

Reaction and Quenching: The reaction mixture is stirred for a specified period at low temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with water or an aqueous solution.

-

Hydrolysis and Salt Formation: The intermediate amide is hydrolyzed to the corresponding carboxylic acid. The pH of the solution is then adjusted to be acidic (pH < 2) using hydrochloric acid to protonate the dimethylamino group and facilitate the formation of the hydrochloride salt.

-

Isolation and Purification: The aqueous solution is typically washed with an organic solvent to remove non-polar impurities. The water is then removed under reduced pressure to yield the crude 4-(Dimethylamino)butanoic acid hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.

Synthesis of 4-(Dimethylamino)butanoyl Chloride Hydrochloride

The final step involves the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol:

-

Reaction Setup: 4-(Dimethylamino)butanoic acid hydrochloride is suspended in an anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubbing system.

-

Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added to the suspension. The reaction is often performed at room temperature or with gentle heating.

-

Reaction: The mixture is stirred, and the progress of the reaction is monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).

-

Isolation of Product: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-(Dimethylamino)butanoyl chloride hydrochloride. Due to its moisture sensitivity, the product is typically used immediately in the next synthetic step or stored under strictly anhydrous conditions.

Below is a DOT script for the general synthesis workflow.

Caption: General workflow for the synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride.

Applications in Drug Development

4-(Dimethylamino)butanoyl chloride is a versatile reagent in the synthesis of pharmaceuticals, primarily due to its ability to introduce a key pharmacophoric element. The dimethylamino group can serve as a basic handle to improve aqueous solubility and can participate in crucial hydrogen bonding or ionic interactions with biological targets.

Peptide Synthesis

This compound can be used as a coupling agent or as a building block in peptide synthesis. The acyl chloride is highly reactive towards the N-terminus of amino acids or peptides, forming a stable amide bond.

Pharmaceutical Intermediates

The most significant application of 4-(Dimethylamino)butanoyl chloride is in the synthesis of small molecule inhibitors, particularly for protein kinases. Many kinase inhibitors feature a dimethylamino group to enhance their pharmacokinetic properties and target binding affinity.

Role in Targeting Signaling Pathways

Derivatives of 4-(Dimethylamino)butanoyl chloride have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival. The dimethylaminobutanoyl moiety is often part of a larger molecule designed to interact with specific enzymes in these pathways.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Some EGFR inhibitors incorporate the dimethylaminobutanoyl group to enhance their binding to the ATP-binding pocket of the kinase domain.

Caption: Inhibition of the EGFR signaling pathway by a derivative of 4-(Dimethylamino)butanoyl chloride.

Inhibition of PARP-1 and Induction of Apoptosis

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 in cancer cells with existing DNA damage (e.g., in combination with chemotherapy or in BRCA-mutated cancers) can lead to cell death. Some PARP inhibitors utilize the structural features provided by the dimethylaminobutanoyl moiety. Inhibition of PARP-1 can lead to an accumulation of DNA damage, which in turn can trigger apoptosis (programmed cell death).

Caption: Role of a 4-(Dimethylamino)butanoyl chloride derivative in PARP-1 inhibition and apoptosis induction.

Safety and Handling

4-(Dimethylamino)butanoyl chloride and its hydrochloride salt are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Storage should be in a tightly sealed container under an inert atmosphere and in a cool, dry place.

Conclusion

4-(Dimethylamino)butanoyl chloride has established itself as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its ability to introduce a dimethylamino group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, has made it a go-to reagent for medicinal chemists. The synthesis of this compound, while requiring careful control of reaction conditions, is well-established. As the quest for more targeted and effective therapeutics continues, the demand for and applications of 4-(Dimethylamino)butanoyl chloride are likely to expand, solidifying its place in the synthetic chemist's toolbox.

The Synthetic Versatility of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide for Drug Development Professionals

An In-depth Review of the Literature for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanoyl chloride, predominantly available and utilized as its hydrochloride salt, is a versatile bifunctional molecule of significant interest in the pharmaceutical and chemical research sectors. Its unique structure, incorporating both a reactive acyl chloride and a tertiary amino group, renders it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(dimethylamino)butanoyl chloride, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectral Data

4-(Dimethylamino)butanoyl chloride hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO.[1][2] It is recognized for its utility in various chemical reactions due to its distinct properties.[3] The presence of both a dimethylamino group and an acyl chloride group provides a balance of reactivity and stability, making it particularly useful as a pharmaceutical intermediate and in peptide synthesis.[3]

A summary of its key physicochemical and spectral data is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for 4-(Dimethylamino)butanoyl Chloride and its Hydrochloride Salt

| Property | Value | Source |

| Molecular Formula | C6H12ClNO·HCl | [3] |

| Molecular Weight | 186.08 g/mol | [1][2] |

| CAS Number | 98827-32-8 | [1][4] |

| ¹H NMR (ppm) | ~2.2 (s, -N(CH₃)₂) | [3] |

| ¹³C NMR (ppm) | ~40-45 (-N(CH₃)₂), ~170-175 (C=O) | [3] |

| IR (cm⁻¹) | ~1800 (C=O stretch), ~1250 (C-Cl) | [3] |

| Mass Spectrometry | m/z 149.62 (M⁺ for free base) | [3] |

Synthesis of 4-(Dimethylamino)butanoyl Chloride Hydrochloride

The primary synthetic route to 4-(dimethylamino)butanoyl chloride hydrochloride involves a multi-step process commencing from a suitable butanoyl precursor. The most commonly cited method is the amination of 4-bromobutanoyl chloride followed by conversion to the hydrochloride salt and subsequent chlorination.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process: amination, hydrochloride formation, and chlorination.

Caption: Synthetic pathway for 4-(Dimethylamino)butanoyl chloride hydrochloride.

Experimental Protocols

Step 1: Amination of 4-Bromobutanoyl Chloride

This step involves the nucleophilic substitution of the bromide with dimethylamine.

-

Reagents: 4-bromobutanoyl chloride, Dimethylamine, Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobutanoyl chloride in anhydrous THF.

-

Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add a solution of dimethylamine (1.2 molar equivalents) in THF via the dropping funnel, maintaining the temperature at -20°C to 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water. The product, 4-(dimethylamino)butanoic acid, is then extracted with a suitable organic solvent.

-

Step 2: Formation of 4-(Dimethylamino)butanoic Acid Hydrochloride

The intermediate amino acid is converted to its hydrochloride salt to facilitate purification and subsequent chlorination.

-

Reagents: 4-(dimethylamino)butanoic acid, Ethanol (EtOH), Hydrogen Chloride (gas).

-

Procedure:

-

Dissolve the crude 4-(dimethylamino)butanoic acid in ethanol.

-

Bubble dry hydrogen chloride gas through the solution at room temperature.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 3: Chlorination of 4-(Dimethylamino)butanoic Acid Hydrochloride

The final step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride.

-

Reagents: 4-(dimethylamino)butanoic acid hydrochloride, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

-

Procedure:

-

Suspend 4-(dimethylamino)butanoic acid hydrochloride in DCM in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

-

Slowly add thionyl chloride (typically 2 molar equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 60°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC.

-

After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 4-(dimethylamino)butanoyl chloride hydrochloride.

-

The product can be purified by recrystallization.

-

Quantitative Data for Synthesis

The yields for each step of the synthesis can vary depending on the scale and specific conditions. Table 2 provides a summary of typical laboratory-scale yields.

Table 2: Laboratory-Scale Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) | Source |

| Amination | Dimethylamine | THF | -20 | 78-82 | [3] |

| Hydrochloride Formation | HCl (gas) | EtOH | Room Temp. | ~95 | [3] |

| Chlorination | SOCl₂ | DCM | 60 | 88-90 | [3] |

Applications in Drug Development

4-(Dimethylamino)butanoyl chloride hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its primary application lies in its ability to act as a linker or building block to introduce a dimethylaminobutanoyl moiety into a target molecule.

Role in Peptide Synthesis

In peptide synthesis, this compound acts as a coupling agent, facilitating the formation of stable amide bonds between amino acids.[3] The dimethylamino group can also serve to increase the solubility or modify the pharmacokinetic properties of the resulting peptide.

Workflow in Pharmaceutical Synthesis

The general workflow for utilizing 4-(dimethylamino)butanoyl chloride in the synthesis of a pharmaceutical intermediate can be outlined as follows.

Caption: General workflow for the use of 4-(Dimethylamino)butanoyl chloride in drug development.

Chemical Reactivity and Handling

As an acyl chloride, 4-(dimethylamino)butanoyl chloride is a reactive compound that readily undergoes nucleophilic acyl substitution. It will react with water (hydrolysis) to form the corresponding carboxylic acid, with alcohols to form esters, and with amines to form amides.[3]

Due to its reactivity, it is crucial to handle this compound under anhydrous conditions to prevent hydrolysis.[3] It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Storage should be in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

4-(Dimethylamino)butanoyl chloride hydrochloride is a valuable and versatile reagent in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward, multi-step synthesis provides access to a bifunctional building block that can be used to introduce the dimethylaminobutanoyl moiety into a wide range of molecules. The detailed protocols and data presented in this guide are intended to equip researchers and scientists with the necessary information to effectively and safely utilize this compound in their synthetic endeavors. As the demand for novel and complex pharmaceutical agents continues to grow, the importance of such versatile intermediates is likely to increase.

References

- 1. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | YDA82732 [biosynth.com]

- 2. 98827-32-8|4-(Dimethylamino)butanoyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 3. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | Benchchem [benchchem.com]

- 4. 127527-22-4|4-(Dimethylamino)butanoyl chloride| Ambeed [ambeed.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives Using 4-(Dimethylamino)butanoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-(Dimethylamino)butanoyl chloride is a versatile bifunctional reagent utilized in organic synthesis. Its structure, featuring a reactive acyl chloride group and a tertiary amine, makes it a valuable building block for introducing a dimethylaminobutanoyl moiety into various molecules. This functionality is particularly relevant in the development of pharmaceutical intermediates and in peptide synthesis, where the dimethylamino group can enhance solubility or serve as a handle for further chemical modification.[1] This document provides detailed protocols for the synthesis of amide and ester derivatives and outlines the general principles of its application in organic chemistry.

Introduction to 4-(Dimethylamino)butanoyl Chloride

4-(Dimethylamino)butanoyl chloride, typically handled as its more stable hydrochloride salt, is a reactive acylating agent.[1] The acyl chloride group readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity allows for the straightforward formation of amides, esters, and thioesters.

The presence of the dimethylamino group provides a unique characteristic, allowing the resulting derivatives to be pH-sensitive and often more soluble in aqueous media at physiological pH compared to their unsubstituted counterparts. This property is highly advantageous in medicinal chemistry and drug development.

Key Chemical Reactions:

-

Amide Formation: Reaction with primary or secondary amines to form stable amide bonds. This is a cornerstone of its use in peptide synthesis and the creation of complex drug molecules.[1][2]

-

Ester Formation: Reaction with alcohols or phenols to yield corresponding esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of derivatives using 4-(Dimethylamino)butanoyl chloride hydrochloride. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are recommended to prevent hydrolysis of the acyl chloride.[1]

General Workflow for Acylation Reactions

The general procedure for using 4-(Dimethylamino)butanoyl chloride involves the reaction with a nucleophile, typically in the presence of a base to neutralize the HCl generated during the reaction. The workflow is visualized below.

Caption: General experimental workflow for acylation reactions.

Protocol 1: Synthesis of an Amide Derivative (Illustrative Example)

This protocol describes the N-acylation of a substituted aniline, a common reaction in the synthesis of kinase inhibitors and other bioactive molecules.[5]

Reaction Scheme:

Caption: Reaction scheme for amide synthesis.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

In a separate flask, dissolve 4-(Dimethylamino)butanoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to yield the desired amide.

Reagent and Condition Summary:

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Nucleophile | Substituted Aniline | 1.0 eq |

| Acylating Agent | 4-(Dimethylamino)butanoyl chloride HCl | 1.1 eq |

| Base | Triethylamine or DIPEA | 2.2 eq |

| Solvent | Anhydrous DCM or THF | ~0.1 - 0.5 M concentration |

| Temperature | 0 °C to Room Temperature | Control reactivity, prevent side reactions[1] |

| Reaction Time | 2 - 16 hours | Varies with substrate reactivity |

Protocol 2: General Synthesis of an Ester Derivative

This protocol outlines the general procedure for the acylation of an alcohol. For less reactive alcohols, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) may be included.[6]

Methodology:

-

In a flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of 4-(Dimethylamino)butanoyl chloride hydrochloride (1.2 eq) in anhydrous DCM.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Perform an aqueous workup as described in Protocol 2.2 (steps 7-9).

-

Purify the crude product via column chromatography to obtain the final ester.

Typical Reaction Parameters:

| Parameter | Value/Condition |

|---|---|

| Nucleophile | Primary or Secondary Alcohol |

| Molar Ratio (Alcohol:Acyl Chloride:Base) | 1.0 : 1.2 : 1.5 |

| Catalyst (optional) | DMAP (0.05 eq) |

| Solvent | Anhydrous DCM, THF, or Acetonitrile |

| Temperature | 0 °C to Room Temperature |

Applications in Drug Discovery

Derivatives of 4-(Dimethylamino)butanoyl chloride are explored as intermediates in the synthesis of various pharmaceutical agents. For instance, the related unsaturated compound, (E)-4-(dimethylamino)but-2-enoyl chloride, is an intermediate for 3-cyanoquinoline derivatives that act as inhibitors of protein tyrosine kinases, which are implicated in cancer.[5] The dimethylaminobutanoyl moiety can be used to modulate the physicochemical properties of a lead compound, such as solubility and cell permeability.

Caption: Inhibition of a signaling pathway by a synthesized derivative.

Safety and Handling

4-(Dimethylamino)butanoyl chloride hydrochloride is a corrosive and moisture-sensitive compound.

-

Handling: Handle in a fume hood, wearing gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]

-

Disposal: Neutralize excess reagent with a base (e.g., sodium bicarbonate solution) before disposal according to institutional guidelines.

Disclaimer: These protocols are intended for use by trained chemistry professionals. All procedures should be evaluated for safety and scalability by the end-user.

References

- 1. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | Benchchem [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]

- 5. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 6. Ester synthesis by acylation [organic-chemistry.org]

- 7. 127527-22-4|4-(Dimethylamino)butanoyl chloride|BLD Pharm [bldpharm.com]

Application Notes and Protocols for 4-(Dimethylamino)butanoyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanoyl chloride is a reactive acyl chloride that can be utilized in peptide synthesis, primarily for the modification of the N-terminus of a peptide. Its structure, featuring a reactive acyl chloride group and a tertiary amine, allows for the introduction of a dimethylaminobutanoyl moiety onto the free amino group of a peptide. This modification can alter the physicochemical properties of the peptide, such as its charge, hydrophilicity, and stability, which can be advantageous for various research and drug development applications. Acyl chlorides, in general, are highly reactive acylating agents that readily react with nucleophiles like the N-terminal amine of a peptide to form a stable amide bond. However, their high reactivity also necessitates careful control of reaction conditions to avoid side reactions, most notably racemization if used for peptide chain elongation. Therefore, the primary application of 4-(Dimethylamino)butanoyl chloride in this context is as a capping agent for the N-terminus or for specific side-chain modifications.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the free N-terminal amino group of the peptide on the electrophilic carbonyl carbon of 4-(Dimethylamino)butanoyl chloride. This proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a new amide bond and the release of hydrochloric acid. The released HCl is typically neutralized by a non-nucleophilic base present in the reaction mixture.

Experimental Protocols

The following protocols are general guidelines for the use of 4-(Dimethylamino)butanoyl chloride in peptide synthesis. Optimization may be required for specific peptide sequences and scales.

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide (Solid-Phase)

This protocol describes the modification of a peptide that has been synthesized on a solid support (e.g., using Fmoc/tBu strategy).

Materials:

-

Peptide-resin with a free N-terminus

-

4-(Dimethylamino)butanoyl chloride hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA))

-

Washing solvents (DMF, DCM)

-

Nitrogen or Argon for inert atmosphere

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin (1 equivalent) in anhydrous DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Deprotection of the N-terminus (if necessary):

-

If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all traces of the deprotection reagent.

-

-

Acylation Reaction:

-

Under an inert atmosphere, dissolve 4-(Dimethylamino)butanoyl chloride hydrochloride (3-5 equivalents) in anhydrous DMF.

-

Add a non-nucleophilic base, such as DIEA (4-6 equivalents), to the solution to neutralize the hydrochloride and the HCl generated during the reaction.

-

Add the activated acyl chloride solution to the swollen peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

-

-

Washing:

-

Once the reaction is complete (negative Kaiser test), drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

-

-

Cleavage and Deprotection:

-

Proceed with the standard cleavage and deprotection protocol appropriate for the resin and side-chain protecting groups used in the peptide synthesis.

-

Protocol 2: Modification of a Peptide in Solution

This protocol is suitable for modifying a purified peptide with a free N-terminus in a solution phase.

Materials:

-

Purified peptide with a free N-terminus

-

4-(Dimethylamino)butanoyl chloride hydrochloride

-

Anhydrous aprotic solvent (e.g., DMF, DCM, or N-Methyl-2-pyrrolidone (NMP))

-

Non-nucleophilic base (e.g., DIEA or TEA)

-

Quenching reagent (e.g., water or a primary amine like glycine)

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide Dissolution:

-

Dissolve the purified peptide (1 equivalent) in a minimal amount of anhydrous aprotic solvent. Ensure the peptide is fully dissolved.

-

-

Reaction Setup:

-

In a separate flask, under an inert atmosphere, dissolve 4-(Dimethylamino)butanoyl chloride hydrochloride (1.5-3 equivalents) in the same anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a non-nucleophilic base, such as DIEA (2-4 equivalents), to the acyl chloride solution.

-

-

Acylation Reaction:

-

Slowly add the activated acyl chloride solution to the dissolved peptide with stirring.

-

Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC).

-

-

Quenching and Work-up:

-

Once the reaction is complete, quench the excess acyl chloride by adding a small amount of water or a solution of a primary amine (e.g., glycine).

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the modified peptide from the reaction mixture using an appropriate method, such as reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

-

Potential Side Reactions and Mitigation

-

Racemization: While less of a concern for N-terminal modification compared to peptide coupling, the use of highly reactive acyl chlorides can still pose a risk of racemization at the N-terminal amino acid residue. Performing the reaction at low temperatures (e.g., 0 °C) can help to minimize this side reaction.

-

Reaction with Nucleophilic Side Chains: The acyl chloride can react with nucleophilic side chains of amino acids such as lysine (ε-amino group), serine, threonine, and tyrosine (hydroxyl groups). If selective N-terminal modification is desired, these side chains must be protected.

-

Intramolecular Reactions: The tertiary amine of the 4-(Dimethylamino)butanoyl moiety could potentially participate in intramolecular reactions, although this is less likely under standard acylation conditions.

-

Hydrolysis: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, all reactions must be carried out under anhydrous conditions.

Data Presentation

Due to the lack of specific literature data for the use of 4-(Dimethylamino)butanoyl chloride in peptide synthesis, the following tables are provided as templates for researchers to record their experimental results.

Table 1: Reaction Conditions and Yields for N-Terminal Modification

| Peptide Sequence | Reaction Scale (mmol) | Equivalents of Acyl Chloride | Base (Equivalents) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |

| Example: H-Gly-Phe-Ala-OH | 0.1 | 3 | DIEA (4) | 2 | Record Data | Record Data |

| Your Peptide | Enter Data | Enter Data | Enter Data | Enter Data | Record Data | Record Data |

Table 2: Characterization of Modified Peptide

| Modified Peptide | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Retention Time (min) |

| Example: DMAB-Gly-Phe-Ala-OH | Calculate | Record Data | Record Data |

| Your Modified Peptide | Calculate | Record Data | Record Data |

Visualizations

Caption: Workflow for N-terminal modification of a resin-bound peptide.

Caption: Logical flow of how N-terminal modification can impact peptide properties.

Application Notes: 4-(Dimethylamino)butanoyl Chloride as a Versatile Reagent in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Overview

4-(Dimethylamino)butanoyl chloride, typically available and handled as its more stable hydrochloride salt (C₆H₁₃Cl₂NO), is a bifunctional reagent of significant utility in organic synthesis.[1][2] Its structure incorporates a reactive acyl chloride moiety and a tertiary amine, making it a valuable building block for introducing a dimethylaminobutanoyl group into various molecules.[1] This dual functionality allows it to act as a versatile linker and a key intermediate in the synthesis of complex pharmaceutical compounds and for the derivatization of analytes for analytical purposes.[1][3] The hydrochloride salt form enhances its stability and solubility in certain polar solvents, though reactions require anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1][4]

The primary utility of 4-(dimethylamino)butanoyl chloride lies in its ability to acylate nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively.[1] This reactivity is fundamental to its application in peptide synthesis and as a crucial intermediate in the development of various pharmaceuticals.[1]

Key Applications and Chemical Reactions

4-(Dimethylamino)butanoyl chloride is predominantly used in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the carbonyl group's oxygen and the adjacent chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[5][6]

Core Reactions:

-

Amide Formation: It reacts readily with primary and secondary amines in a vigorous, often exothermic reaction to form N-substituted amides. This is a cornerstone of its use in medicinal chemistry for linking molecular fragments.[1][7]

-

Ester Formation: In the presence of alcohols or phenols, it forms the corresponding esters. This reaction is typically performed under anhydrous conditions to prevent competitive hydrolysis of the acyl chloride.[1][8][9]

-

Friedel-Crafts Acylation: While less common for this specific aliphatic acyl chloride compared to its aromatic counterparts, it can theoretically be used in intramolecular or intermolecular Friedel-Crafts reactions to form ketones, typically requiring a Lewis acid catalyst.[10][11]

-

Analytical Derivatization: The reagent is used to "tag" polar molecules containing primary/secondary amines, phenols, or thiols. The resulting benzoyl derivatives exhibit improved chromatographic retention (on reverse-phase columns) and enhanced ionization efficiency for mass spectrometry (MS) detection.[3][12]

Below is a logical diagram illustrating the primary applications of this reagent.

Caption: Key application areas for 4-(Dimethylamino)butanoyl chloride.

Data Presentation: Summary of Acylation Reactions

The following table summarizes the typical reaction conditions for the acylation of common nucleophiles using 4-(Dimethylamino)butanoyl chloride. Yields are generally high but depend heavily on the substrate's reactivity and steric hindrance.

| Nucleophile Type | Product | Typical Solvent(s) | Catalyst/Base | Temperature (°C) | General Notes |

| Primary/Secondary Amine | N-Substituted Amide | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | 2-3 equivalents of the amine substrate or a non-nucleophilic base (e.g., Triethylamine, DIPEA) | 0 to 25 | Reaction is often rapid and exothermic. The base is required to neutralize the HCl byproduct.[1][7] |

| Alcohol/Phenol | Ester | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | Pyridine, DMAP (catalytic), Triethylamine | 0 to 50 | Anhydrous conditions are critical. DMAP is a highly effective catalyst for less reactive alcohols.[8][13][14] |

| Thiol | Thioester | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine or other non-nucleophilic base | 0 to 25 | Similar to amine acylation; requires a base to scavenge HCl.[1] |

| Water | Carboxylic Acid | Aqueous solutions | Not applicable | Ambient | This hydrolysis reaction is typically an undesirable side reaction. All acylation reactions must be run under anhydrous conditions.[1] |

Experimental Protocols

Safety Precaution: 4-(Dimethylamino)butanoyl chloride is a reactive acyl chloride and should be handled with care in a fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

This protocol describes the conversion of 4-(dimethylamino)butanoic acid hydrochloride to the corresponding acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[1][15]

References

- 1. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | Benchchem [benchchem.com]

- 2. 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8 | YDA82732 [biosynth.com]

- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Solved Write down all these reactions with a-methyl butanoy! | Chegg.com [chegg.com]

- 11. organic chemistry - What results from the reaction of 4-phenylbutanoyl chloride in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 14. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

Application Notes and Protocols: 4-(Dimethylamino)butanoyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanoyl chloride, often supplied as its more stable hydrochloride salt, is a versatile bifunctional reagent in medicinal chemistry. Its structure incorporates a reactive acyl chloride for amide or ester formation and a tertiary amine that can improve solubility and serve as a key pharmacophoric element. This combination makes it a valuable building block for the synthesis of a diverse range of biologically active molecules, including anticancer and antimicrobial agents. These application notes provide an overview of its utility, supported by detailed experimental protocols and relevant biological data.

Key Applications in Medicinal Chemistry

Synthesis of Anticancer Agents

4-(Dimethylamino)butanoyl chloride is a key intermediate in the synthesis of targeted anticancer therapies, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).

PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 4-(dimethylamino)butanoyl moiety can be incorporated into PARP inhibitors to interact with the nicotinamide binding domain of the enzyme.

Signaling Pathway of PARP Inhibition

Caption: PARP Inhibition Signaling Pathway.

Quantitative Data: In Vitro Activity of a Representative PARP Inhibitor

| Compound ID | Target | IC50 (nM)[1] | Cell Line | Cell-Based IC50 (µM)[1] |

| 1 | PARP-1 | 4.5 | MDA-MB-436 (BRCA1 mutant) | 17.4 |

| 1 | PARP-2 | 4.2 | CAPAN-1 (BRCA2 mutant) | 11.4 |

| Olaparib | PARP-1 | 5.0 | MDA-MB-436 (BRCA1 mutant) | 19.8 |

| Olaparib | PARP-2 | 1.0 | CAPAN-1 (BRCA2 mutant) | 15.5 |

Note: Compound 1 is a representative benzimidazole carboxamide derivative synthesized using a related butyrophenone side chain derived from a multi-step synthesis that could involve 4-(dimethylamino)butanoyl chloride.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers. The 4-(dimethylamino)butanoyl moiety can be incorporated into the solvent-exposed region of the ATP-binding site of EGFR.

Signaling Pathway of EGFR Inhibition

Caption: EGFR Inhibition Signaling Pathway.

Quantitative Data: In Vitro Activity of a Representative EGFR Inhibitor

| Compound ID | Target | IC50 (nM)[2] | Cell Line | Cell-Based IC50 (nM)[2] |

| 2 | EGFRL858R/T790M/C797S | 0.55 | Ba/F3 (EGFRL858R/T790M/C797S) | 43.28 |

| Osimertinib | EGFRL858R/T790M/C797S | >1000 | Ba/F3 (EGFRL858R/T790M/C797S) | >1000 |

Note: Compound 2 is a fourth-generation EGFR inhibitor whose synthesis could potentially be adapted to include a 4-(dimethylamino)butanoyl moiety.

Synthesis of Antimicrobial Agents

The 4-(dimethylamino)butanoyl scaffold can be found in molecules with antimicrobial properties. The tertiary amine can be crucial for activity against certain bacterial strains.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Representative Antimicrobial Compounds

| Compound ID | S. aureus (µg/mL)[3] | E. coli (µg/mL)[3] | C. albicans (µg/mL) |

| 3 | 125 | >500 | >500 |

| 4 | 125 | >500 | 125 |

| Vancomycin | 0.5-2 | - | - |

| Fluconazole | - | - | 0.25-1 |

Note: Compounds 3 and 4 are novel sulfonylbenzoic acid derivatives. While not directly synthesized from 4-(dimethylamino)butanoyl chloride, this data illustrates the type of quantitative antimicrobial data that would be generated for compounds containing this moiety.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Aromatic Amine with 4-(Dimethylamino)butanoyl Chloride Hydrochloride

This protocol describes a general method for the synthesis of an amide by reacting an aniline derivative with 4-(dimethylamino)butanoyl chloride hydrochloride.

Experimental Workflow

Caption: General Acylation Workflow.

Materials:

-

Aniline derivative (1.0 eq)

-

4-(Dimethylamino)butanoyl chloride hydrochloride (1.1 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent for column chromatography

Procedure:

-

To a solution of the aniline derivative (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

-

Cool the resulting solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-(dimethylamino)butanoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the solution of 4-(dimethylamino)butanoyl chloride hydrochloride dropwise to the cooled aniline solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2 x volume of DCM) and then with brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-90%

Protocol 2: Friedel-Crafts Acylation of an Activated Arene with 4-(Dimethylamino)butanoyl Chloride Hydrochloride

This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound, such as anisole, using 4-(dimethylamino)butanoyl chloride hydrochloride and a Lewis acid catalyst.[4][5]

Materials:

-

Activated arene (e.g., anisole) (1.0 eq)

-

4-(Dimethylamino)butanoyl chloride hydrochloride (1.2 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)

-

Anhydrous Dichloromethane (DCM) or Nitrobenzene

-

Ice

-

Concentrated Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the activated arene (1.0 eq) and 4-(dimethylamino)butanoyl chloride hydrochloride (1.2 eq) in anhydrous DCM in the dropping funnel.

-

Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 50-80%

Conclusion

4-(Dimethylamino)butanoyl chloride is a valuable and versatile reagent in medicinal chemistry for the synthesis of diverse bioactive molecules. Its ability to introduce a key pharmacophoric element while providing a reactive handle for amide and ester formation makes it a useful tool in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The protocols provided herein offer a starting point for the exploration of its synthetic utility.

References

- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of Amines with 4-(Dimethylamino)butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines with 4-(Dimethylamino)butanoyl chloride is a chemical modification technique used to enhance the analytical detection of amine-containing compounds. This reagent is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) based assays. The introduction of the 4-(dimethylamino)butanoyl moiety serves two primary purposes: it increases the hydrophobicity of polar amines, leading to improved retention on reversed-phase chromatographic columns, and the tertiary amine group enhances ionization efficiency in the mass spectrometer, thereby increasing sensitivity.